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Compound of Interest

Compound Name:
6-Chloro-2,3,4,9-tetrahydro-1H-

carbazole

Cat. No.: B1585321 Get Quote

An In-depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Foreword: Unveiling a Key Molecular Scaffold
In the landscape of modern medicinal chemistry and drug discovery, certain molecular

scaffolds emerge as privileged structures due to their versatile binding capabilities and inherent

biological relevance. The tetrahydrocarbazole core is one such scaffold, forming the backbone

of numerous natural products and pharmacologically active agents. This guide focuses on a

specific, synthetically crucial derivative: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

Our objective is to provide a comprehensive technical overview for researchers, scientists, and

drug development professionals. We will move beyond simple data recitation to explore the

causality behind synthetic strategies, the logic of its structural characterization, and the

profound implications of its biological activity, particularly its role as a selective Sirtuin 1

(SIRT1) inhibitor.

Molecular Profile and Physicochemical Properties
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a tricyclic heterocyclic compound. Its structure

features a central pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on

the other, with a chlorine substituent at the 6th position of the carbazole nucleus.[1] This

chlorine atom is not merely a structural component; it significantly influences the molecule's

electronic properties and serves as a handle for further synthetic modifications.
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Property Value Source(s)

Molecular Formula C₁₂H₁₂ClN [1]

Molecular Weight 205.68 g/mol [1]

Appearance
White to off-white crystalline

solid
[1]

Melting Point ~181°C [1]

Solubility

Soluble in organic solvents

such as Dimethyl Sulfoxide

(DMSO) and Ethanol.

[1]

CAS Number 36684-65-8 [2]

Synthesis and Mechanistic Considerations
The construction of the tetrahydrocarbazole core is a classic endeavor in organic synthesis.

While several methods exist, the Fischer indole synthesis remains the most prevalent and

reliable approach due to its robustness and broad applicability.[3]

The Fischer Indole Synthesis: The Cornerstone
Approach
The Fischer indole synthesis, discovered in 1883, is a chemical reaction that produces an

indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] For

the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, the specific precursors are 4-

chlorophenylhydrazine and cyclohexanone.

Causality of Reagent Selection:

4-Chlorophenylhydrazine: This provides the chloro-substituted benzene ring and the nitrogen

atom for the resulting pyrrole ring. The position of the chlorine on the starting hydrazine

dictates its final position on the carbazole core.

Cyclohexanone: This serves as the carbonyl component that ultimately forms the fused,

saturated six-membered ring (the "tetrahydro" portion).
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Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid): The acid is critical for

catalyzing several key steps in the mechanism, including the formation of the hydrazone,

tautomerization to the enamine, and the final cyclization and ammonia elimination.[3] The

choice of acid can influence reaction times and yields; stronger acids like polyphosphoric

acid are often used for less reactive substrates.

Reaction Mechanism Workflow: The reaction proceeds through a well-established mechanism

involving hydrazone formation, tautomerization, a[4][4]-sigmatropic rearrangement, and

subsequent cyclization with the elimination of ammonia.[5]

Step 1: Hydrazone Formation
Step 2: Tautomerization Step 3: Rearrangement & Cyclization Step 4: Aromatization

4-Chlorophenylhydrazine +
Cyclohexanone Phenylhydrazone Intermediate

  -H₂O
(Acid Catalyzed) Ene-hydrazine Tautomer  Isomerization [3,3]-Sigmatropic

Rearrangement
  Protonation & Rearrangement Cyclized Intermediate

(Aminal)
  Attack of N on Imine

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

  -NH₃

(Aromatization)

Click to download full resolution via product page

Fig 1: Workflow of the Fischer Indole Synthesis for the target molecule.

Experimental Protocol: A Validated Approach
This protocol is adapted from established procedures for the synthesis of the parent 1,2,3,4-

tetrahydrocarbazole, modified for the 6-chloro derivative.[3][5]

Materials:

4-chlorophenylhydrazine hydrochloride

Cyclohexanone

Glacial Acetic Acid

Ethanol (for recrystallization)

Round-bottom flask with reflux condenser
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Stirring apparatus and heating mantle

Filtration apparatus (Büchner funnel)

Procedure:

Reaction Setup: To a round-bottom flask, add glacial acetic acid (e.g., 18 g).[5] Begin stirring

and gently heat the acid.

Addition of Ketone: Add cyclohexanone (1.05 eq., e.g., 5.4 g) to the heated acetic acid.[5]

Addition of Hydrazine: Slowly add 4-chlorophenylhydrazine hydrochloride (1.0 eq.) portion-

wise to the reaction mixture from the top of the condenser. The addition should be controlled

to manage any exotherm. The mixture will typically change color from pale yellow to a

deeper red or brown.[5]

Reflux: Once the addition is complete, heat the mixture to reflux (typically around 110-120°C)

and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC).

Isolation: After the reaction is complete, cool the flask to room temperature and then place it

in an ice bath. Pour the reaction mixture into cold water or onto crushed ice with stirring.[5]

This will cause the crude product to precipitate out of the acidic solution.

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the

filter cake with cold water to remove residual acid and other water-soluble impurities.

Purification: The crude solid is then purified by recrystallization from a suitable solvent, such

as ethanol or methanol, to yield the final product as a crystalline solid.

Self-Validation and Field Insights:

The slow addition of the hydrazine is crucial to control the initial condensation reaction rate.

Monitoring by TLC is essential to avoid prolonged heating, which can lead to side products

and decomposition, reducing the final yield.
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The precipitation in ice water is a critical step for isolating the product from the high-boiling

acetic acid solvent. Incomplete precipitation will lead to significant loss of yield.

Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic techniques provides a complete structural picture.
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Technique
Expected Observations for
6-Chloro-2,3,4,9-
tetrahydro-1H-carbazole

Rationale

¹H NMR

Aromatic Region (δ 7.0-7.5

ppm): Three distinct signals.

One singlet or narrow doublet

for the proton at C5, a doublet

for the proton at C8, and a

doublet of doublets for the

proton at C7. NH Proton (δ

~7.6-10.8 ppm): A broad

singlet for the indole N-H

proton. Aliphatic Region (δ 1.8-

2.8 ppm): Two multiplets

corresponding to the four

methylene groups (-CH₂-) of

the cyclohexene ring.

The substitution pattern on the

aromatic ring creates a

predictable splitting pattern.

The N-H proton is typically

broad and downfield. The

aliphatic protons on the

saturated ring appear as

complex multiplets.[2][6]

¹³C NMR

Aromatic Carbons (δ 110-140

ppm): Signals corresponding

to the 8 aromatic carbons, with

the carbon bearing the chlorine

(C6) shifted downfield.

Aliphatic Carbons (δ 20-25

ppm): Signals for the four

distinct methylene carbons in

the tetrahydro portion of the

molecule.

Provides a carbon count and

information about the

electronic environment of each

carbon atom.[6]

IR Spectroscopy

N-H Stretch: A sharp, medium

intensity band in the range of

3300-3500 cm⁻¹. Aromatic

C=C Stretch: Bands in the

1450-1600 cm⁻¹ region. C-Cl

Stretch: A band in the 700-800

cm⁻¹ region.

Confirms the presence of key

functional groups: the

secondary amine of the indole

and the C-Cl bond.[1]
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Mass Spectrometry

Molecular Ion (M⁺): A peak at

m/z = 205. Isotope Peak

(M+2): A peak at m/z = 207

with approximately one-third

the intensity of the M⁺ peak.

Fragmentation: Loss of

chlorine ([M-Cl]⁺) at m/z = 170.

Confirms the molecular weight

and elemental composition.

The characteristic 3:1 ratio of

the M⁺ and M+2 peaks is

definitive proof of the presence

of a single chlorine atom.[1]

Biological Activity: A Selective SIRT1 Inhibitor
The primary pharmacological interest in 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its

derivatives, such as the corresponding 1-carboxamide (also known as EX-527 or Selisistat),

stems from their potent and selective inhibition of Sirtuin 1 (SIRT1).[2][4]

SIRT1: A Master Metabolic Regulator
SIRT1 is a Class III histone deacetylase (HDAC) that uses nicotinamide adenine dinucleotide

(NAD⁺) as a cofactor to remove acetyl groups from lysine residues on both histone and non-

histone proteins.[7] By deacetylating key transcription factors and enzymes, SIRT1 plays a

central role in regulating cellular metabolism, DNA repair, inflammation, stress responses, and

aging.[8][9]

Mechanism of Inhibition
Structural biology studies have revealed a novel mechanism of inhibition for this class of

compounds. Unlike competitive inhibitors that might mimic the substrate, the

tetrahydrocarbazole core acts via a unique steric hindrance mechanism.

A crystal structure of the SIRT1 catalytic domain bound to NAD⁺ and an analogue of the

inhibitor revealed that the inhibitor binds deep within the catalytic cleft.[4] This binding

physically displaces the nicotinamide portion of the NAD⁺ cofactor, forcing the entire NAD⁺

molecule into an extended, non-productive conformation.[4] This altered conformation sterically

prevents the acetylated-lysine substrate from accessing the active site, thereby inhibiting the

deacetylase reaction.[4]
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Fig 2: Mechanism of SIRT1 inhibition by 6-Chloro-tetrahydrocarbazole derivatives.

Therapeutic Potential and Research Applications
The ability to selectively inhibit SIRT1 has opened numerous avenues for therapeutic research.

SIRT1 is often overexpressed in various cancers, where it can promote tumor growth and

resistance to chemotherapy by deacetylating proteins like p53.[7][10] Therefore, SIRT1

inhibitors are being investigated as potential anti-cancer agents.[7][11]
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Other key areas of research include:

Neurodegenerative Diseases: In conditions like Huntington's and Alzheimer's disease,

inhibiting SIRT1 has shown potential in reducing oxidative stress and neuronal damage.[7]

[12]

Metabolic Diseases: By modulating pathways involved in glucose and lipid metabolism,

SIRT1 inhibitors are being explored for the management of type 2 diabetes and obesity.[7]

Inflammatory and Autoimmune Diseases: SIRT1 regulates inflammatory gene expression,

and its inhibition can reduce inflammation, making it a target for conditions like rheumatoid

arthritis.[7][9]

Conclusion and Future Outlook
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is more than just a chemical intermediate; it is a

foundational scaffold for a class of highly selective and potent biological probes. Its synthesis,

primarily through the time-tested Fischer indole reaction, is accessible and well-understood. Its

true value, however, lies in its role as a selective SIRT1 inhibitor. The novel, non-competitive

mechanism of action provides a powerful tool for researchers investigating the complex roles of

sirtuins in health and disease. As our understanding of the intricate cellular regulation governed

by SIRT1 continues to grow, the importance of specific chemical tools like 6-Chloro-2,3,4,9-
tetrahydro-1H-carbazole and its derivatives will undoubtedly expand, paving the way for new

therapeutic strategies against a wide range of human pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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